molecular formula C21H16N2O2S B2988179 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476674-03-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2988179
CAS No.: 476674-03-0
M. Wt: 360.43
InChI Key: VUEFKIHFGDBQLU-IUXPMGMMSA-N
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Description

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a benzodioxole moiety, a substituted thiazole ring, and a nitrile group. Its Z-configuration arises from the spatial arrangement of substituents around the central double bond.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13-3-5-16(7-14(13)2)18-11-26-21(23-18)17(10-22)8-15-4-6-19-20(9-15)25-12-24-19/h3-9,11H,12H2,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEFKIHFGDBQLU-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=C(C=C3)OCO4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiazole and acrylonitrile moieties. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and cyclizations.

Anticancer Properties

Research has demonstrated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer activities. For instance, studies on thiazole derivatives have shown promising results in inhibiting cancer cell proliferation:

  • Cell Line Studies : In vitro studies have indicated that thiazole-based compounds can exert cytotoxic effects on various cancer cell lines. For example, one study reported IC50 values ranging from 0.21 to 6.0 nM against multiple human cancer cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like CA-4 .

The mechanism by which (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exerts its biological effects may involve:

  • Tubulin Binding : Similar compounds have been shown to interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, which is a common mechanism for anticancer agents .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various thiazole derivatives in human cancer cell lines. The findings highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal lymphocytes, suggesting a favorable therapeutic index for these compounds .

CompoundIC50 (nM) in Cancer CellsIC50 (µM) in Normal Cells
Compound A0.21>30
Compound B0.40>30
Compound C0.21>30

Case Study 2: In Vivo Efficacy

In vivo studies using syngeneic hepatocellular carcinoma models demonstrated that selected thiazole derivatives significantly reduced tumor growth compared to control groups . This reinforces the potential of these compounds as effective anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs can be compared to derivatives reported in the literature:

Compound Key Substituents Synthetic Yield Reported Activity Reference
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Benzo[b]thiophene, 3,4-dimethoxyphenyl Not specified Antiproliferative (cancer cells)
(Z)-2-(Benzo[d][1,3]dioxol-5-yl)-2-phenylacrylonitrile (3a–3e) Benzodioxole, phenyl 65–85% Anti-cancer
(Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) Benzodioxole, acetamide-substituted phenyl 72% Neurogenesis promotion
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Fluorophenyl, triazole, thiazole High yield Structural studies only
(Z)-2-(2-Amino-5-methoxyphenyl)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)acrylonitrile (s25) Bromobenzodioxole, amino-methoxyphenyl Not specified Intermediate in alkaloid synthesis

Key Observations :

  • Benzodioxole vs.
  • Nitrile Group : The acrylonitrile core is critical for bioactivity; its absence in compound 74 (a cyclopropane-carboxamide derivative) results in divergent pharmacological profiles .

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